molecular formula C11H15NO2 B7846464 2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate

2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate

Cat. No.: B7846464
M. Wt: 193.24 g/mol
InChI Key: SWJLSEPEYJWQBQ-UHFFFAOYSA-N
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Description

2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate is an organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a methyl group attached to a nitrogen atom, which is further bonded to a 3-methylphenylmethyl group and an acetate group. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate typically involves the following steps:

    Formation of the Quaternary Ammonium Salt: The initial step involves the reaction of 3-methylbenzyl chloride with methylamine to form 3-methylbenzylmethylamine.

    Quaternization: The 3-methylbenzylmethylamine is then reacted with methyl iodide to form the quaternary ammonium salt, 2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]iodide.

    Anion Exchange: Finally, the iodide ion is exchanged with an acetate ion using sodium acetate to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The acetate group can be substituted with other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Sodium hydroxide or other strong bases can facilitate the substitution reactions.

Major Products Formed

    Oxidation: Oxides of the original compound.

    Reduction: Amines.

    Substitution: Various substituted quaternary ammonium salts.

Scientific Research Applications

2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of 2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate involves its interaction with cell membranes. The quaternary ammonium group facilitates the compound’s insertion into lipid bilayers, altering membrane permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant.

    Cetyltrimethylammonium Bromide: Used as a surfactant in various applications.

Uniqueness

2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its potential in drug delivery systems set it apart from other similar compounds.

Properties

IUPAC Name

2-[methyl-[(3-methylphenyl)methyl]azaniumyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJLSEPEYJWQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[NH+](C)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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